CbzNH-PEG8-amide-bis(pentayl-5OBz)

Description

BenchChem offers high-quality CbzNH-PEG8-amide-bis(pentayl-5OBz) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CbzNH-PEG8-amide-bis(pentayl-5OBz) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C114H118N4O33 |

|---|---|

Poids moléculaire |

2072.2 g/mol |

Nom IUPAC |

[(2S,3S,4S,5R)-2,3,4,5-tetrabenzoyloxy-6-[[(4S)-5-oxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentabenzoyloxyhexyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pentanoyl]amino]hexyl] benzoate |

InChI |

InChI=1S/C114H118N4O33/c119-97(116-76-93(144-106(124)84-40-18-4-19-41-84)99(148-110(128)88-48-26-8-27-49-88)101(150-112(130)90-52-30-10-31-53-90)95(146-108(126)86-44-22-6-23-45-86)79-141-104(122)82-36-14-2-15-37-82)57-56-92(118-98(120)58-60-133-62-64-135-66-68-137-70-72-139-74-75-140-73-71-138-69-67-136-65-63-134-61-59-115-114(132)143-78-81-34-12-1-13-35-81)103(121)117-77-94(145-107(125)85-42-20-5-21-43-85)100(149-111(129)89-50-28-9-29-51-89)102(151-113(131)91-54-32-11-33-55-91)96(147-109(127)87-46-24-7-25-47-87)80-142-105(123)83-38-16-3-17-39-83/h1-55,92-96,99-102H,56-80H2,(H,115,132)(H,116,119)(H,117,121)(H,118,120)/t92-,93+,94-,95-,96+,99-,100+,101-,102+/m0/s1 |

Clé InChI |

CIDVENIIHKNHNM-NUETZRLOSA-N |

SMILES isomérique |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@H]([C@@H]([C@H]([C@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NCC(C(C(C(COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |

Origine du produit |

United States |

Foundational & Exploratory

CbzNH-PEG8-amide-bis(pentyl-5OBz) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

CbzNH-PEG8-amide-bis(pentyl-5OBz) is a complex heterobifunctional molecule that, based on its constituent parts, is designed for use in advanced bioconjugation, particularly in the field of targeted therapeutics. Its structure suggests a role as a linker, likely for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][2][3][4][5][6] The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[4]

This molecule incorporates three key features:

-

A Carboxybenzyl (Cbz)-protected amine , which provides a stable, selectively removable protecting group for a primary or secondary amine. This allows for controlled, sequential synthesis of more complex conjugates.

-

An 8-unit polyethylene (B3416737) glycol (PEG8) chain , a hydrophilic and flexible spacer. PEG linkers are widely used in PROTACs to improve solubility, cell permeability, and pharmacokinetic properties.[2][4] The length of the PEG chain is a crucial parameter that can be optimized to achieve efficient degradation of the target protein.[2]

-

A bis(pentyl-5OBz) amide moiety , which represents the functional or "warhead" end of the molecule. The exact nature of "OBz" can vary, but it often refers to a benzoyl or related aromatic group, which may serve as a ligand for a protein of interest.

This guide provides a detailed overview of the inferred chemical structure, properties, and potential applications of CbzNH-PEG8-amide-bis(pentyl-5OBz).

Chemical Structure and Properties

While public data on this specific molecule is limited, its structure can be inferred from its name and related compounds. The structure likely consists of a Cbz-protected PEG8 linker core that is connected via an amide bond to a central scaffold bearing two pentyl-benzoyl groups.

Inferred Chemical Structure:

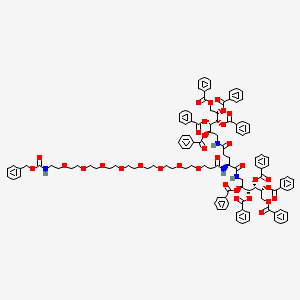

Caption: Inferred structure of CbzNH-PEG8-amide-bis(pentyl-5OBz).

Quantitative Data Summary

The following table summarizes the key chemical and physical properties. Note that some of this data is calculated based on the inferred structure, as specific experimental data for this exact molecule is not widely available.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁₄H₁₁₈N₄O₃₃ | ChemScene[7] |

| Molecular Weight | 2072.16 g/mol | ChemScene[7] |

| Appearance | White to off-white solid or viscous oil | Typical for PEG compounds |

| Purity | >95% (typically verified by HPLC and NMR) | Supplier Data[8] |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water | BroadPharm[9] |

| Storage Conditions | -20°C, protected from light and moisture | MedChemExpress[6] |

Applications in Drug Discovery

The primary application of CbzNH-PEG8-amide-bis(pentyl-5OBz) is as a building block in the synthesis of targeted therapeutics.

-

PROTAC Development: This molecule is well-suited for use as a PROTAC linker.[1][5][10] The Cbz-protected amine can be deprotected and coupled to an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).[3] The bis(pentyl-5OBz) moiety could function as the warhead that binds to the protein of interest, or it could be a precursor that is further modified. The PEG8 chain provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex.[2][4]

-

Antibody-Drug Conjugates (ADCs): This molecule has also been described as a cleavable ADC linker.[11][12] In this context, the linker would be attached to an antibody, and the "bis(pentyl-5OBz)" end would be attached to a cytotoxic payload. The linker is designed to be stable in circulation and release the payload upon internalization into a target cell.

Experimental Protocols

Below are representative protocols for key experimental steps involving a molecule like CbzNH-PEG8-amide-bis(pentyl-5OBz).

1. Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to liberate the free amine, which is then available for subsequent coupling reactions.

-

Reagents and Materials:

-

CbzNH-PEG8-amide-bis(pentyl-5OBz)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Inert gas (Argon or Nitrogen)

-

Filter agent (e.g., Celite®)

-

-

Procedure:

-

Dissolve CbzNH-PEG8-amide-bis(pentyl-5OBz) (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.

-

Carefully add a catalytic amount of Pd/C (typically 10-20 mol%) to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Once the reaction is complete, carefully purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, H₂N-PEG8-amide-bis(pentyl-5OBz), which can often be used in the next step without further purification.

-

2. Amide Coupling to an E3 Ligase Ligand

This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand to form a PROTAC.

-

Reagents and Materials:

-

H₂N-PEG8-amide-bis(pentyl-5OBz) (from the deprotection step)

-

E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.1 equivalents)

-

Coupling agent, e.g., HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each)

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Tertiary amine base, e.g., DIPEA or TEA (3-4 equivalents)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Dissolve the E3 ligase ligand-COOH in anhydrous DMF under an inert atmosphere.

-

Add the coupling agent (HATU) and the amine base (DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the H₂N-PEG8-amide-bis(pentyl-5OBz) in a minimal amount of anhydrous DMF.

-

Add the solution of the deprotected linker to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 4-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

-

Signaling Pathways and Workflows

PROTAC Mechanism of Action

The ultimate goal of synthesizing a PROTAC is to hijack the cell's ubiquitin-proteasome system to degrade a target protein.[4] The workflow is a multi-step biological process.

Caption: General mechanism of action for a PROTAC molecule.

Synthetic Workflow for PROTAC Assembly

The synthesis of a final PROTAC molecule using CbzNH-PEG8-amide-bis(pentyl-5OBz) follows a logical chemical workflow.

Caption: Synthetic workflow for assembling a PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. CbzNH-PEG8-amide-bis(pentayl-5OBz)| Ambeed [ambeed.com]

- 9. Cbz-N-amido-PEG8-acid, 1334177-87-5 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.cn [medchemexpress.cn]

A Technical Guide to the Application of Bifunctional Linkers in Proteolysis Targeting Chimeras (PROTACs): A Focus on CbzNH-PEG8-amide-bis(pentyl-5OBz)

For Researchers, Scientists, and Drug Development Professionals

While specific research applications and detailed experimental data for the novel chemical entity CbzNH-PEG8-amide-bis(pentyl-5OBz) are not yet publicly available in peer-reviewed literature, its chemical structure strongly indicates its use as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will, therefore, provide an in-depth technical overview of the role and application of such molecules in PROTAC-based research, drawing upon the established principles of its constituent parts.

The Role of CbzNH-PEG8-amide-bis(pentyl-5OBz) in PROTACs

PROTACs are innovative heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

The structure of CbzNH-PEG8-amide-bis(pentyl-5OBz) suggests it is a versatile building block for PROTAC synthesis:

-

CbzNH-PEG8-amide : This is a polyethylene (B3416737) glycol (PEG) linker of eight units, which is a common choice in PROTAC design.[4][5] PEG linkers are known to be hydrophilic and flexible, which can improve the solubility and cell permeability of the final PROTAC molecule.[2] The length of the PEG chain is a critical parameter that is often optimized for each specific target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[4] The Cbz (carboxybenzyl) group is a well-known protecting group for the amine functionality, which would likely be deprotected in a later synthetic step to allow for conjugation to either the target protein ligand or the E3 ligase ligand.

-

bis(pentyl-5OBz) : This moiety is less common and likely represents a novel component of a PROTAC. The "bis" prefix indicates two identical groups. Each group consists of a pentyl chain with a benzyl (B1604629) ether protecting group (OBz) at the 5th position. This part of the molecule could potentially be a novel ligand for an E3 ligase or a warhead for a specific target protein. The benzyl ether protecting groups would be removed in the final stages of synthesis to reveal the active functional groups.

The PROTAC Signaling Pathway

The primary function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is a key part of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells.

The mechanism of action for a PROTAC can be visualized as follows:

Caption: The PROTAC-mediated protein degradation pathway.

Generalized Experimental Workflow for PROTAC Development

The development of a novel PROTAC, such as one synthesized from CbzNH-PEG8-amide-bis(pentyl-5OBz), typically follows a structured workflow from synthesis to biological evaluation.

Caption: A generalized experimental workflow for PROTAC development.

Key Experimental Protocols in PROTAC Research

While specific protocols for a PROTAC derived from CbzNH-PEG8-amide-bis(pentyl-5OBz) are not available, the following are standard methodologies used in the field:

a. PROTAC Synthesis and Purification:

-

General Principle: The synthesis of a PROTAC involves the chemical conjugation of the three main components. This often requires the use of protecting groups, such as the Cbz and OBz groups in CbzNH-PEG8-amide-bis(pentyl-5OBz), to ensure specific and controlled reactions.

-

Methodology:

-

Synthesis of Individual Components: The target protein ligand, E3 ligase ligand, and the bifunctional linker are synthesized separately.

-

Deprotection: The protecting groups on the linker and/or ligands are removed under specific chemical conditions.

-

Conjugation: The deprotected components are reacted together, often using click chemistry or standard amide bond formation reactions, to form the final PROTAC molecule.

-

Purification: The synthesized PROTAC is purified using techniques such as flash column chromatography and/or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized by analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

-

b. Western Blotting for Protein Degradation:

-

General Principle: This technique is used to quantify the amount of the target protein in cells after treatment with the PROTAC. A decrease in the protein band intensity indicates successful degradation.

-

Methodology:

-

Cell Culture and Treatment: Cells expressing the target protein are cultured and treated with varying concentrations of the PROTAC for a specific duration.

-

Cell Lysis: The cells are harvested and lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.

-

Quantitative Data in PROTAC Research

The efficacy of a PROTAC is assessed through various quantitative measurements. The following table summarizes key parameters:

| Parameter | Description | Typical Experimental Technique(s) |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics |

| Dmax | The maximum percentage of target protein degradation achieved by the PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics |

| Binding Affinity (Kd) | The dissociation constant, which measures the strength of binding between the PROTAC and the target protein or the E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |

| Ternary Complex Formation | The ability of the PROTAC to bring the target protein and the E3 ligase together. | SPR, FP, Time-Resolved Fluorescence Energy Transfer (TR-FRET) |

| Cell Viability (IC50) | The concentration of the PROTAC that inhibits 50% of cell growth or viability. | MTT assay, CellTiter-Glo assay |

References

An In-depth Technical Guide on the Mechanism of Action of CbzNH-PEG8-amide-bis(pentyl-5OBz)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CbzNH-PEG8-amide-bis(pentyl-5OBz) is a crucial chemical entity in the field of targeted protein degradation. It functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, integrated with an 8-unit polyethylene (B3416737) glycol (PEG8) linker. This molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a component of a PROTAC, its primary mechanism of action is to recruit the VHL E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive overview of its mechanism of action, quantitative binding data for its core components, detailed experimental protocols for its characterization, and visualizations of the associated biological pathways and experimental workflows.

Core Mechanism of Action: VHL-mediated Targeted Protein Degradation

The molecule CbzNH-PEG8-amide-bis(pentyl-5OBz) is a derivative of the well-characterized VHL ligand, (S, R, S)-AHPC, also known as VH032.[1][2] Its mechanism of action is intrinsically linked to its role within a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system.[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] In this context, CbzNH-PEG8-amide-bis(pentyl-5OBz) serves as the VHL E3 ligase-recruiting ligand connected to a flexible PEG8 linker.

The degradation process mediated by a PROTAC incorporating this VHL ligand follows a catalytic cycle:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. The formation of a stable ternary complex is a critical step for effective protein degradation.[2][3]

-

Ubiquitination : The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]

-

Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain on the POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.[1]

-

PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.[1]

The PEG8 linker in CbzNH-PEG8-amide-bis(pentyl-5OBz) plays a crucial role in providing the optimal length and flexibility to facilitate the formation of a productive ternary complex. It also enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[1]

Quantitative Data Presentation

Table 1: Comparative Binding Affinities of Core VHL Ligands [4][5]

| Compound | Binding Affinity (Kd) to VHL |

| VH032 | 185 nM |

| VH101 | 44 nM |

| VH298 | 90 nM |

Table 2: Representative Degradation Performance of VHL-based PROTACs with PEG Linkers [1]

| PROTAC | Target Protein | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) |

| Representative VHL-PROTAC 1 | Target X | 10-100 nM | >90% |

| Representative VHL-PROTAC 2 | Target Y | 1-10 nM | >95% |

Experimental Protocols

The characterization of VHL ligands and the PROTACs derived from them involves a series of in vitro and cellular assays to determine binding affinity, ternary complex formation, and target protein degradation.

VHL Binding Affinity Measurement: Fluorescence Polarization (FP) Assay

This assay measures the binding of the VHL ligand to the VHL protein in a competitive format.

-

Materials :

-

Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

-

Fluorescently labeled VHL ligand (tracer)

-

Test compound (CbzNH-PEG8-amide-bis(pentyl-5OBz) or derived PROTAC)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure :

-

A solution of the VHL protein complex and the fluorescent tracer is prepared at concentrations that result in a stable and high polarization signal.

-

Serial dilutions of the test compound are added to the wells of a microplate.

-

The VHL protein/tracer mixture is added to the wells containing the test compound.

-

The plate is incubated at room temperature to reach binding equilibrium.

-

The fluorescence polarization is measured. The displacement of the fluorescent tracer by the test compound results in a decrease in polarization, which is used to calculate the binding affinity (IC50 or Ki).

-

Ternary Complex Formation: Co-Immunoprecipitation (Co-IP) Assay

This assay validates the formation of the ternary complex (POI-PROTAC-VHL) in a cellular context.

-

Materials :

-

Cells expressing the target protein and VHL

-

PROTAC molecule

-

Lysis buffer

-

Antibodies against the target protein and VHL

-

Protein A/G magnetic beads

-

Wash buffer and elution buffer

-

SDS-PAGE and Western blotting reagents

-

-

Procedure :

-

Cells are treated with the PROTAC molecule for a specified time.

-

Cells are lysed to release protein complexes.

-

The cell lysate is incubated with an antibody against the target protein, followed by the addition of protein A/G beads to pull down the target protein and its binding partners.

-

The beads are washed to remove non-specific binders.

-

The protein complexes are eluted from the beads.

-

The eluate is analyzed by Western blotting using antibodies against both the target protein and VHL to confirm the presence of the ternary complex.[2]

-

Target Protein Degradation: Western Blotting

This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

-

Materials :

-

Cells expressing the target protein

-

PROTAC molecule

-

Lysis buffer

-

Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

SDS-PAGE and Western blotting reagents

-

-

Procedure :

-

Cells are treated with varying concentrations of the PROTAC for a set period (e.g., 24 hours).

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against the target protein and the loading control, followed by secondary antibodies.

-

The protein bands are visualized and quantified to determine the extent of degradation relative to the vehicle-treated control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PROTAC Mechanism of Action.

Experimental Workflow Diagram

Caption: PROTAC Synthesis Workflow.

Logical Relationship Diagram

Caption: PROTAC Binding Equilibria.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the chemical linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. Polyethylene Glycol (PEG) linkers have become indispensable for their ability to enhance solubility, stability, and pharmacokinetic profiles. The strategic use of protecting groups is paramount in the synthesis of these linkers, and the Carboxybenzyl (Cbz or Z) group plays a important role in this context. This technical guide provides a comprehensive overview of the Cbz protecting group's function in PEG linkers, detailing its chemical properties, applications, and the experimental protocols for its use.

The Carboxybenzyl (Cbz) Group: A Cornerstone in Amine Protection

The Cbz group is a widely utilized protecting group for primary and secondary amines in organic synthesis, especially in peptide synthesis and the construction of complex molecules for drug development.[1][2] Its popularity stems from its stability under a range of reaction conditions and the various methods available for its selective removal.[1][3]

Key Properties of the Cbz Group:

-

Stability: The Cbz group is stable under acidic and basic conditions, which allows for a wide range of subsequent chemical modifications to the linker or attached molecules.[4]

-

Orthogonality: The Cbz group is orthogonal to other common amine protecting groups like tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). This means that the Cbz group can be selectively removed without affecting Boc or Fmoc groups, and vice versa, enabling complex, multi-step synthetic strategies.[2][5]

-

Removal Conditions: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which is a mild and efficient process.[1] Alternative methods include the use of strong acids or dissolving metal reduction.[3]

The Synergy of Cbz Protection and PEG Linkers in Bioconjugation

The integration of a Cbz-protected amine into a PEG linker creates a versatile tool for bioconjugation. This is particularly valuable in the synthesis of heterobifunctional linkers, which possess two different reactive groups at their termini. A common example is a Cbz-NH-PEG-COOH linker, where one end is a Cbz-protected amine and the other is a carboxylic acid. This design allows for the sequential and controlled conjugation of different molecules.

The PEG component of the linker imparts several beneficial properties to the final bioconjugate:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of the PEG chain improves the overall solubility of the ADC and reduces its propensity to aggregate, which is a critical factor for in vivo stability and efficacy.[6][7]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life. This allows for greater accumulation of the therapeutic at the target site.[6][8]

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing an immunogenic response.

The Cbz group, in this context, serves to temporarily mask the amine functionality on the PEG linker during synthesis and subsequent reactions, preventing unwanted side reactions. Once the other end of the linker is conjugated (e.g., the carboxylic acid end is coupled to a drug molecule), the Cbz group can be selectively removed to reveal the amine, which can then be used for conjugation to a targeting moiety, such as a monoclonal antibody.

Quantitative Data on the Impact of PEG Linkers

The length of the PEG chain in a linker has a significant impact on the properties of the resulting bioconjugate. The following tables summarize quantitative data on the effects of PEG linker length on key parameters of Antibody-Drug Conjugates (ADCs).

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vivo Half-Life (hours) | Reference Molecule |

| No PEG | ~15 | - | Homogeneous DAR 8 Conjugate[9] |

| PEG2 | ~12 | - | Homogeneous DAR 8 Conjugate[9] |

| PEG4 | ~8 | - | Homogeneous DAR 8 Conjugate[9] |

| PEG8 | ~5 | 28 | rhTIMP-1 vs PEG20K-TIMP-1[10] |

| PEG12 | ~5 | - | Homogeneous DAR 8 Conjugate[9] |

| PEG24 | ~4 | - | Homogeneous DAR 8 Conjugate[9] |

Table 2: Impact of PEG Linker Length on ADC Aggregation

| ADC Configuration | Incubation Time (days) | % Aggregates | Reference |

| Non-PEGylated Control (Kadcyla®) | 28 | ~8% | [11] |

| Pendant PEG12 Linker (DAR 4) | 28 | ~3% | [11] |

| Pendant PEG12 Linker (DAR 8) | 28 | ~6% | [11] |

| Linear PEG24 Linker (DAR 4) | 28 | ~4% | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Cbz-protected heterobifunctional PEG linker and its subsequent use in a typical bioconjugation workflow.

Synthesis of Cbz-NH-PEGn-COOH

This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with a Cbz-protected amine at one terminus and a carboxylic acid at the other.

Materials:

-

α-amino-ω-hydroxy-PEG (H₂N-PEGn-OH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Cbz Protection of the Amine Terminus:

-

Dissolve H₂N-PEGn-OH (1 equivalent) in a mixture of DCM and water (1:1 v/v).

-

Add NaHCO₃ (2 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add Cbz-Cl (1.1 equivalents) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting Cbz-NH-PEGn-OH by silica gel column chromatography.

-

-

Oxidation of the Hydroxyl Terminus to a Carboxylic Acid:

-

Dissolve the purified Cbz-NH-PEGn-OH in acetone and cool to 0 °C.

-

Slowly add Jones reagent dropwise until a persistent orange-brown color is observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding isopropanol (B130326) until the solution turns green.

-

Remove the acetone under reduced pressure and dissolve the residue in water.

-

Extract the aqueous solution with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield Cbz-NH-PEGn-COOH.

-

Further purification can be performed by recrystallization or chromatography if necessary.

-

Conjugation of Cbz-NH-PEGn-COOH to a Monoclonal Antibody (mAb)

This protocol outlines the steps for activating the carboxylic acid terminus of the Cbz-protected PEG linker and conjugating it to lysine (B10760008) residues on a mAb.

Materials:

-

Cbz-NH-PEGn-COOH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve Cbz-NH-PEGn-COOH (1 equivalent), NHS (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF or DMSO.

-

Stir the reaction at room temperature for 4-6 hours to form the NHS ester (Cbz-NH-PEGn-CO-NHS).

-

-

Conjugation to the mAb:

-

Add the activated linker solution dropwise to the mAb solution at a desired molar ratio (e.g., 10:1 linker to mAb).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

-

Purify the resulting mAb-PEGn-NH-Cbz conjugate by SEC to remove excess linker and byproducts.

-

Mandatory Visualizations

Logical Relationship Diagram: Orthogonal Protection Strategy

Caption: Orthogonal protection allows for selective deprotection and conjugation at different ends of a bifunctional linker.

Experimental Workflow: ADC Development with a Cbz-Protected Linker

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

function of PEG8 spacer in bioconjugation

An In-depth Technical Guide on the Core Function of PEG8 Spacers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of molecules, a cornerstone of biopharmaceutical development, relies heavily on the design of the linker connecting the two entities.[1] Among the various linkers available, polyethylene (B3416737) glycol (PEG) spacers have become a foundational technology, with the 8-unit PEG (PEG8) spacer offering a compelling balance of properties for a wide range of applications, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] This technical guide delves into the multifaceted functions of the PEG8 spacer, providing quantitative data, detailed experimental protocols, and visual diagrams to illustrate its critical role in optimizing the performance of bioconjugates.

Core Functions and Advantages of the PEG8 Spacer

The integration of a PEG8 spacer into a bioconjugate design imparts several advantageous physicochemical and pharmacological properties.[4] These advantages stem from its inherent hydrophilicity, flexibility, and biocompatibility.[1]

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic, which can lead to aggregation and poor solubility in aqueous solutions.[2][4] The hydrophilic nature of the PEG8 spacer, composed of repeating ethylene (B1197577) glycol units, increases the overall water solubility of the bioconjugate.[5][6][7] This enhanced solubility prevents aggregation, which is crucial for manufacturing, stability, and reducing the risk of an immune response.[2][8] For instance, the inclusion of a PEG8 spacer in the linker-payload SG3249 was designed to improve solubility, allowing for bioconjugation in aqueous buffers with minimal organic co-solvents.[9]

Reduced Immunogenicity and Enhanced Stability

The PEG8 spacer can form a protective hydration "shell" around the bioconjugate.[2][4] This shielding effect can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an adverse immune response.[2][5][7] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[2]

Improved Pharmacokinetics

A significant advantage of PEGylation is the improvement of a bioconjugate's pharmacokinetic profile.[4][10] The hydrated PEG chain increases the hydrodynamic size of the molecule, which in turn reduces renal clearance and prolongs its circulation half-life.[5][11] This leads to slower plasma clearance and increased overall drug exposure (Area Under the Curve - AUC) at the target site, ultimately improving the therapeutic index.[2][4]

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG8 spacer provides critical spatial separation between the conjugated molecules.[2] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[2] It also ensures that the payload is accessible to its target.[2] The flexibility of the PEG linker is also vital in applications like PROTACs, where it allows for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation.[3][12]

Quantitative Data on the Impact of PEG Spacers

Experimental data consistently demonstrates the superior performance of PEG spacers in various bioconjugation applications.[1]

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

A study on ADCs with a drug-to-antibody ratio (DAR) of 8, using glucuronide-MMAE linkers with varying PEG spacer lengths, showed a direct correlation between PEG chain length and improved pharmacokinetic parameters.[4]

| PEG Spacer Length | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) |

| PEG2 | 15.3 | 196 |

| PEG4 | 11.5 | 261 |

| PEG8 | 8.8 | 341 |

| PEG12 | 8.7 | 345 |

| PEG24 | 8.9 | 337 |

| Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating that pharmacokinetic benefits plateau around 8 PEG units.[4] |

Table 2: Comparative Binding Affinity of Different Spacer Types

A study on aptamer-amphiphiles highlighted the improved binding affinity with PEG spacers compared to hydrophobic alkyl spacers. A lower dissociation constant (Kd) indicates stronger binding.[1]

| Spacer Type | Dissociation Constant (Kd) in nM |

| No Spacer | 15 |

| Alkyl C12 | 110 |

| Alkyl C24 | 130 |

| PEG4 | 21 |

| PEG8 | 10 |

| PEG24 | 11 |

| Data illustrates that the hydrophilic nature of PEG spacers, particularly PEG8, results in significantly stronger binding interactions compared to hydrophobic alkyl spacers.[1] |

Table 3: In Vitro Degradation of IDO1 by a PROTAC with a PEG8 Linker

The efficacy of a PROTAC is measured by its ability to degrade the target protein. The following data is for an exemplary IDO1-targeting PROTAC utilizing a thalidomide-based CRBN ligand connected by a PEG8 linker.[3]

| Parameter | Value |

| DC₅₀ | 3.1 nM |

| Dₘₐₓ | >95% |

| DC₅₀ represents the concentration for 50% target protein degradation, and Dₘₐₓ is the maximum degradation achieved, underscoring the efficiency of the PEG8-containing PROTAC.[3] |

Applications of PEG8 Spacers in Bioconjugation

The advantageous properties of PEG8 spacers have led to their widespread adoption in several cutting-edge therapeutic modalities.

-

Antibody-Drug Conjugates (ADCs): In ADCs, PEG8 linkers are used to attach potent cytotoxic agents to monoclonal antibodies.[1][4] They enhance the solubility and stability of ADCs, particularly those with high drug-to-antibody ratios (DARs), and improve their pharmacokinetic profiles.[4][9] The approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a PEG8 chain in its linker.[13]

-

PROTACs: PEG linkers are the most common type used in PROTACs, with statistical data showing their use in 54% of reported PROTAC molecules.[14] The PEG8 linker, in particular, provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein degradation.[3][12]

Experimental Protocols

The versatility of PEG8 spacers is realized through their functionalization with various reactive groups. The following are generalized protocols for common bioconjugation reactions.

Protocol 1: Amine-Reactive PEGylation using an NHS-Ester Functionalized PEG8

This protocol describes the conjugation of an amine-reactive PEG8 linker (e.g., NHS-PEG8-Payload) to lysine (B10760008) residues on a protein, such as an antibody.[2]

Materials:

-

Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG8-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Methodology:

-

Preparation: Bring the antibody solution to the desired concentration (typically 1-10 mg/mL) in the reaction buffer.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG8-Payload in the organic solvent to create a concentrated stock solution.

-

Conjugation Reaction: Add a calculated molar excess of the NHS-PEG8-Payload solution to the antibody solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the resulting bioconjugate using SEC to separate the labeled antibody from unreacted payload and quenching reagent, or by dialysis against a suitable storage buffer.[2]

-

Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide (B117702) Functionalized PEG8

This protocol is for conjugating a maleimide-functionalized PEG8 linker to free sulfhydryl groups on a protein, often from reduced cysteine residues.

Materials:

-

Protein with free sulfhydryl groups in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 6.5-7.5)

-

Maleimide-PEG8-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification system (e.g., SEC or Dialysis)

Methodology:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Reagent Preparation: Prepare a stock solution of the Maleimide-PEG8-Payload in an organic solvent immediately prior to use.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the protein solution.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching the Reaction: Add a quenching reagent, such as free cysteine, at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[2]

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[2]

-

Characterization: Analyze the final conjugate to determine the extent of labeling and confirm its purity.

Visualizations of Pathways and Workflows

Diagram 1: General Bioconjugation Workflow

Caption: Experimental workflow for bioconjugation.

Diagram 2: PROTAC Mechanism of Action with PEG8 Linker

Caption: Mechanism of action for a PROTAC.

Conclusion

The PEG8 spacer is a critical and versatile tool in the field of bioconjugation.[2] Its inherent physicochemical properties—hydrophilicity, flexibility, and defined length—address fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[2] By providing an optimal linkage between biomolecules and payloads, the PEG8 spacer plays a pivotal role in the design and success of advanced therapeutics like ADCs and PROTACs, ultimately enabling the development of more effective and safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. purepeg.com [purepeg.com]

- 9. books.rsc.org [books.rsc.org]

- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 12. benchchem.com [benchchem.com]

- 13. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 14. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

In-depth Technical Guide on the Bis(pentyl-5OBz) Moiety in ADC Linkers

Notice to the User:

Following a comprehensive literature search, the chemical moiety referred to as "bis(pentyl-5OBz)" in the context of Antibody-Drug Conjugate (ADC) linkers could not be identified within publicly available scientific databases and publications. This nomenclature does not correspond to a recognized or standard chemical structure in the field of ADC technology.

It is possible that "bis(pentyl-5OBz)" represents a proprietary or internal designation for a novel linker component not yet disclosed in the public domain, a highly specific abbreviation used within a particular research group, or a potential misnomer.

To proceed with your request for an in-depth technical guide, the following information is essential:

-

The precise chemical structure of the "bis(pentyl-5OBz)" moiety.

-

An alternative, standard chemical name (e.g., IUPAC name) or a CAS number.

-

Any publication or patent that describes this moiety.

Without a definitive chemical structure, it is not possible to provide accurate information regarding its synthesis, its role in ADC signaling pathways, relevant quantitative data, or detailed experimental protocols.

Upon receiving the correct structural information, this guide will be fully developed to meet the specified requirements for researchers, scientists, and drug development professionals. The intended content, as per the original request, is outlined below for future reference.

Proposed Structure of the Technical Guide (Pending Identification of the Moiety)

Introduction to ADC Linker Technology

An overview of the critical role of linkers in the efficacy and safety of Antibody-Drug Conjugates. This section will discuss the main classes of linkers (cleavable and non-cleavable), their mechanisms of action, and the importance of linker properties such as stability, hydrophilicity, and payload release mechanisms.

The Core Structure and Properties of the Bis(pentyl-5OBz) Moiety

-

2.1. Chemical Structure and Synthesis: A detailed presentation of the chemical structure of the bis(pentyl-5OBz) moiety. This will include a diagram of its molecular structure and a step-by-step synthesis protocol.

(A placeholder diagram and synthesis workflow will be generated here once the structure is known.)

Diagram Placeholder: Chemical Structure of the Bis(pentyl-5OBz) Moiety

Caption: The chemical structure of the bis(pentyl-5OBz) moiety is currently undefined.

-

2.2. Physicochemical Properties: An analysis of the key properties of the moiety, such as its hydrophobicity/hydrophilicity, solubility, and stability under physiological conditions.

Role and Function in ADC Linkers

-

3.1. Linker Architecture: How the bis(pentyl-5OBz) moiety is incorporated into the overall ADC linker design, connecting the antibody to the cytotoxic payload.

-

3.2. Mechanism of Payload Release: A description of the mechanism by which the linker releases the payload within the target cell, including any enzymatic or chemical triggers involved.

Diagram Placeholder: Payload Release Mechanism

Caption: A generalized workflow for ADC payload release, pending specific details of the bis(pentyl-5OBz) linker.

Quantitative Data and Performance Metrics

A summary of key performance indicators for ADCs utilizing the bis(pentyl-5OBz) linker, presented in a clear, tabular format for comparative analysis.

-

Table 1: In Vitro Cytotoxicity Data

Cell Line Target Antigen IC50 (nM) Reference | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

-

Table 2: In Vivo Efficacy Data

Xenograft Model Dosing Regimen Tumor Growth Inhibition (%) Reference | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

-

Table 3: Pharmacokinetic Parameters

Species ADC Half-life (days) Clearance (mL/day/kg) DAR Reference | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Detailed Experimental Protocols

-

5.1. Synthesis of the Bis(pentyl-5OBz) Linker-Payload Conjugate: A detailed, step-by-step protocol for the chemical synthesis of the linker and its attachment to the cytotoxic drug.

-

5.2. Antibody Conjugation: The methodology for conjugating the linker-payload to the monoclonal antibody, including purification and characterization of the resulting ADC.

Diagram Placeholder: ADC Conjugation and Characterization Workflow

Caption: A typical experimental workflow for the creation and analysis of an ADC.

-

5.3. In Vitro Cell Viability Assay: The protocol for assessing the cytotoxicity of the ADC against cancer cell lines.

-

5.4. In Vivo Xenograft Studies: The methodology for evaluating the anti-tumor efficacy of the ADC in animal models.

Conclusion and Future Perspectives

A summary of the advantages and potential limitations of the bis(pentyl-5OBz) moiety in ADC design, and a look at future directions for linkers of this class.

We look forward to receiving the necessary information to complete this technical guide.

An In-depth Technical Guide to Cleavable ADC Linkers with PEG Spacers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cleavable linkers used in Antibody-Drug Conjugates (ADCs), with a particular focus on the integration of Polyethylene Glycol (PEG) spacers. This document details the core types of cleavable linkers, their mechanisms of action, the strategic advantages of PEGylation, quantitative data on their performance, and detailed experimental protocols for their evaluation.

Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. An ADC is composed of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the mAb to the payload.

The linker is a critical component that dictates the overall success of an ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues. Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload and exert its cytotoxic effect. Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell.

The Strategic Advantage of PEG Spacers in Cleavable Linkers

The incorporation of Polyethylene Glycol (PEG) spacers into ADC linkers has emerged as a key strategy to improve the physicochemical and pharmacological properties of these complex bioconjugates. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation. Hydrophilic PEG spacers help to mitigate these issues.

Key Advantages of PEGylation:

-

Enhanced Solubility and Stability: PEG spacers increase the overall hydrophilicity of the ADC, preventing aggregation and improving stability, especially at higher drug-to-antibody ratios (DARs).

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life. This prolonged circulation time allows for greater accumulation of the ADC at the tumor site.[1]

-

Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.

-

Modulated Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]

The length of the PEG chain is a critical parameter that can be optimized to balance these advantages with the potential for reduced in vitro potency.[2]

Types of Cleavable Linkers

Cleavable linkers can be broadly categorized based on their cleavage mechanism. The most common types are acid-labile (hydrazone), disulfide, and protease-cleavable (peptide) linkers.

Acid-Labile Linkers (Hydrazone)

Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and cleave in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[] This pH-dependent cleavage releases the cytotoxic payload inside the target cell.

While effective, a drawback of some first-generation hydrazone linkers is their potential for slow hydrolysis in the bloodstream, which can lead to off-target toxicity.[4]

Disulfide Linkers

Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of reducing agents, particularly glutathione (B108866) (GSH), is significantly higher inside cells (1-10 mM) compared to the plasma (around 5 µM).[] This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, releasing the payload within the cancer cell. To enhance stability in circulation, steric hindrance can be introduced near the disulfide bond.[6]

Protease-Cleavable Linkers (Peptide)

These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells. The valine-citrulline (Val-Cit) dipeptide is a widely used and well-characterized protease-cleavable linker.[] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload. These linkers generally exhibit good plasma stability.[8]

Quantitative Data on Cleavable ADC Linkers with PEG Spacers

The following tables summarize quantitative data on the stability and efficacy of different cleavable ADC linkers, including the impact of PEGylation. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Different Cleavable Linker Types

| Linker Type | Linker Chemistry | ADC Example | Plasma Half-life (t½) | Species | Reference |

| Hydrazone | Acid-cleavable | Gemtuzumab ozogamicin | ~183 hours (at pH 7.4) | In vitro | [2] |

| Disulfide | Glutathione-sensitive | Maytansinoid-based ADC | Generally more stable than hydrazones | --- | [6] |

| Peptide | Cathepsin B-cleavable | Val-Cit-PABC-MMAE | ~230 hours | Cynomolgus Monkey | [9] |

| Peptide (PEGylated) | Glu-Val-Cit-PABC-MMAE | Experimental ADC | Improved stability over non-PEGylated | Mouse | [10] |

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| ADC Construct | PEG Length (units) | Plasma Clearance | Tumor Exposure | Tumor Growth Inhibition | Reference |

| Non-PEGylated ADC | 0 | High | Low | 11% | [11] |

| PEGylated ADC | 2 | Lower than non-PEGylated | Higher than non-PEGylated | 35-45% | [11] |

| PEGylated ADC | 4 | Similar to PEG2 | Similar to PEG2 | 35-45% | [11] |

| PEGylated ADC | 8 | Significantly lower than PEG4 | Significantly higher than PEG4 | 75-85% | [11][12] |

| PEGylated ADC | 12 | Similar to PEG8 | Similar to PEG8 | 75-85% | [11] |

| PEGylated ADC | 24 | Similar to PEG8 | Similar to PEG8 | 75-85% | [11] |

| ZHER2-SMCC-MMAE (HM) | 0 | - | - | - | [13] |

| ZHER2-PEG4K-MMAE (HP4KM) | ~90 | 2.5-fold lower than HM | - | Improved over HM | [13] |

| ZHER2-PEG10K-MMAE (HP10KM) | ~227 | 11.2-fold lower than HM | - | Most ideal | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of cleavable ADC linkers.

In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and released payload.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, or rat plasma (citrated or heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS system (e.g., Triple Quadrupole or Q-TOF)

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

Organic solvent for protein precipitation (e.g., acetonitrile (B52724) with internal standard)

-

Reducing agent (e.g., DTT) for DAR analysis (optional)

Procedure:

-

ADC Incubation:

-

Thaw plasma at 37°C.

-

Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.

-

Incubate the mixture at 37°C.

-

At designated time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture and store at -80°C until analysis.

-

-

Sample Preparation for Released Payload Analysis:

-

To an aliquot of the plasma sample, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Collect the supernatant for LC-MS analysis of the free payload.

-

-

Sample Preparation for Intact ADC (DAR) Analysis:

-

To another aliquot of the plasma sample, add immunoaffinity capture beads to isolate the ADC.

-

Wash the beads with PBS to remove unbound plasma proteins.

-

Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine-HCl).

-

(Optional) For DAR analysis by LC-MS, the eluted ADC can be reduced with DTT to separate light and heavy chains.

-

-

LC-MS Analysis:

-

Analyze the prepared samples using a suitable LC-MS method.

-

For the released payload, use a method optimized for the specific small molecule.

-

For the intact ADC, use a method suitable for large protein analysis.

-

Monitor the decrease in the average DAR over time or the increase in the concentration of the free payload.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC, unconjugated antibody, and free payload

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile, flat-bottom 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

-

-

MTT Addition and Incubation:

-

After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of solubilization solution to each well.

-

Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of Common ADC Payloads

The cytotoxic payloads released from cleavable linkers induce cell death through various mechanisms. Understanding these pathways is crucial for ADC design and evaluation.

-

Monomethyl Auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[14][]

Caption: Signaling pathway of MMAE-induced apoptosis.

-

Maytansinoid (DM1): Another tubulin inhibitor that, like MMAE, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[9][16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Calicheamicin - Wikipedia [en.wikipedia.org]

- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Cbz-Protected PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and versatile pathway for the synthesis of Carbobenzoxy (Cbz)-protected Polyethylene Glycol (PEG) linkers. These heterobifunctional linkers are critical components in bioconjugation and drug delivery systems, enabling the precise and controlled attachment of PEG chains to therapeutic molecules. The Cbz protecting group provides a stable N-terminal modification that can be selectively removed under specific conditions, facilitating subsequent conjugation chemistries.

Introduction

Polyethylene glycol (PEG)ylation is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of well-defined, heterobifunctional PEG linkers is paramount for creating homogenous and effective bioconjugates. This guide focuses on the synthesis of α-amino-ω-carboxyl PEG that is subsequently protected at the amine terminus with a Cbz group, yielding a versatile Cbz-NH-PEG-COOH linker. The synthetic strategy begins with a commercially available, symmetrical PEG diol and proceeds through a series of selective modifications to achieve the desired bifunctional and protected linker.

Overall Synthesis Pathway

The synthesis of Cbz-protected PEG linkers from a PEG diol can be conceptualized as a four-stage process. The logical workflow for this synthesis is depicted in the diagram below.

Caption: Overall workflow for the synthesis of Cbz-protected PEG linkers.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key stages of the synthesis, along with a summary of reported quantitative data for each step.

Stage 1: Selective Monotosylation of PEG Diol

The initial step involves the selective activation of one hydroxyl group of the symmetrical PEG diol. A highly efficient method for this is the silver oxide-mediated monotosylation.[1][2][3]

Experimental Protocol:

-

A solution of PEG diol (1 equivalent) is azeotropically dried by refluxing in toluene, followed by removal of the solvent under vacuum.

-

The dried PEG is redissolved in anhydrous dichloromethane (B109758) (DCM).

-

To this solution, silver oxide (Ag₂O, 0.5-1.0 equivalents), potassium iodide (KI, catalytic amount), and p-toluenesulfonyl chloride (p-TsCl, 1.0-1.2 equivalents) are added.

-

The reaction mixture is stirred at room temperature for 12-24 hours, while being protected from light.

-

Upon completion, the reaction mixture is filtered to remove insoluble silver salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product, a mixture of monotosylated, ditosylated, and unreacted PEG, is purified by chromatography (e.g., silica (B1680970) gel or HPLC) to isolate the α-tosyl-ω-hydroxyl PEG.[2]

Stage 2: Conversion to Amino-PEG-alcohol

The tosylated PEG is then converted to an amino-PEG-alcohol. A common and effective method involves a two-step process via an azide intermediate.

Experimental Protocol:

-

Azidation: The α-tosyl-ω-hydroxyl PEG (1 equivalent) and sodium azide (NaN₃, 5-10 equivalents) are dissolved in dry dimethylformamide (DMF).[1]

-

The mixture is heated to 90-120 °C and stirred for 12-24 hours under an inert atmosphere.[1]

-

After cooling, the solvent is removed under vacuum. The residue is redissolved in DCM and washed with water and brine. The organic layer is dried and concentrated to yield α-azido-ω-hydroxyl PEG.

-

Reduction: The azido-PEG is then reduced to the corresponding amine. A common method is catalytic hydrogenation. The azido-PEG is dissolved in methanol (B129727) or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (1 atm or higher) at room temperature for 12-24 hours.

-

Alternatively, a Staudinger reaction can be performed by treating the azido-PEG with triphenylphosphine (B44618) (PPh₃) in a suitable solvent like THF, followed by hydrolysis.

-

After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the α-amino-ω-hydroxyl PEG.

Stage 3: Oxidation to Amino-PEG-acid

The terminal hydroxyl group of the amino-PEG-alcohol is oxidized to a carboxylic acid. The Jones oxidation is a classic method for this transformation.

Experimental Protocol:

-

The amino-PEG-alcohol is dissolved in acetone.

-

Jones reagent (a solution of chromium trioxide, CrO₃, in sulfuric acid) is added dropwise to the PEG solution at 0 °C.[4]

-

The reaction is stirred at room temperature for 4-8 hours. The color of the reaction mixture will change from orange to green-blue.[4]

-

The excess oxidant is quenched by the addition of isopropanol.

-

The mixture is diluted with water and extracted with an organic solvent such as DCM.[4]

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the α-amino-ω-carboxyl PEG.

Stage 4: Cbz-Protection of the Terminal Amine

The final step is the protection of the terminal amine group with a carbobenzyloxy group.

Experimental Protocol:

-

The α-amino-ω-carboxyl PEG (1 equivalent) is dissolved in a suitable solvent such as a mixture of water and dioxane or in PEG-400 for a greener approach.

-

The solution is cooled to 0 °C, and a base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine, 2-3 equivalents) is added.

-

Benzyl chloroformate (Cbz-Cl, 1.1-1.5 equivalents) is added dropwise while maintaining the pH between 8 and 10.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for 4-12 hours.

-

Upon completion, the reaction mixture is acidified to pH 2-3 with dilute HCl and extracted with an organic solvent like ethyl acetate (B1210297) or DCM.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product can be purified by crystallization or column chromatography to yield the final Cbz-NH-PEG-COOH linker.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Cbz-protected PEG linkers. Actual yields may vary depending on the specific PEG molecular weight and reaction conditions.

| Synthesis Stage | Reaction | Typical Yield | Reference |

| Stage 1 | Monotosylation of PEG Diol | 71-76% | [2] |

| Stage 2 | Conversion of Tosyl to Amine | >95% (functionalization) | [1] |

| Stage 3 | Oxidation of Alcohol to Carboxylic Acid | 90-95% (recovered yield) | [4] |

| Stage 4 | Cbz-Protection of Amine | High to Excellent | [5] |

Characterization

The structure and purity of the intermediates and the final Cbz-protected PEG linker should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of characteristic peaks for the tosyl group, the methylene (B1212753) protons adjacent to the amine and carboxylic acid groups, and the aromatic protons of the Cbz group.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight distribution of the PEG derivatives at each stage and confirm the successful addition of the functional groups.[4]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the products and to separate the desired monofunctionalized PEG from di-functionalized and unreacted starting material.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the azide stretch, the carbonyl stretch of the carboxylic acid, and the urethane (B1682113) carbonyl of the Cbz group.

Conclusion

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for the preparation of Cbz-protected PEG linkers. By following these detailed protocols, researchers and drug development professionals can produce high-purity, heterobifunctional PEG linkers essential for the development of next-generation PEGylated therapeutics. The ability to control the synthesis from a simple PEG diol offers flexibility in terms of PEG chain length and allows for the production of custom linkers for specific applications.

References

physical and chemical properties of CbzNH-PEG8-amide-bis(pentyl-5OBz)

An In-depth Technical Guide on the Physicochemical Properties of CbzNH-PEG8-amide-bis(pentyl-5OBz)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the molecule designated as CbzNH-PEG8-amide-bis(pentyl-5OBz). Due to the highly specific and likely novel nature of this compound, this document is structured to provide both theoretical and practical guidance for researchers working with this or structurally similar molecules. The information herein is based on the analysis of its constituent chemical moieties.

Molecular Structure and Core Components

The chemical name CbzNH-PEG8-amide-bis(pentyl-5OBz) suggests a molecule comprised of several key functional groups, indicating its probable role as a PROTAC (Proteolysis Targeting Chimera) linker or a related bifunctional molecule. The structure can be deconstructed as follows:

-

Cbz (Carboxybenzyl): A common amine protecting group, suggesting a synthetic precursor or a final molecule where this group plays a role in molecular interactions.

-

PEG8 (Polyethylene Glycol, 8 units): A hydrophilic linker chain that is frequently used to improve the solubility and pharmacokinetic properties of drug candidates.

-

Amide Linkage: A stable covalent bond connecting the PEG linker to another part of the molecule.

-

bis(pentyl-5OBz): This indicates two pentyl chains, each modified with a benzyloxy group at the 5th position. This bifunctional tail is likely designed for specific molecular recognition, potentially targeting a protein of interest.

A hypothesized structure is presented below:

Caption: A typical experimental workflow for the synthesis and characterization of the target molecule.

Caption: Logical relationship of the core functional components within the molecule.

Conclusion

CbzNH-PEG8-amide-bis(pentyl-5OBz) is a complex molecule with distinct hydrophobic and hydrophilic regions, suggesting its design for specific applications in chemical biology or drug development. The experimental protocols and estimated properties provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound. Careful execution of the described analytical techniques is crucial for confirming its identity and purity, which are prerequisites for any subsequent biological evaluation.

A Technical Guide to Determining the Solubility and Stability of CbzNH-PEG8-amide-bis(pentyl-5OBz)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of novel chemical entities is critically dependent on their physicochemical properties, primarily solubility and stability. This technical guide provides a comprehensive framework for evaluating the solubility and stability of CbzNH-PEG8-amide-bis(pentyl-5OBz), a molecule featuring a polyethylene (B3416737) glycol (PEG) linker, suggestive of its role as a Proteolysis Targeting Chimera (PROTAC). PROTACs are a promising class of therapeutics that mediate the degradation of target proteins.[1][2][3] The PEGylated linker in such molecules is crucial for optimizing solubility, cell permeability, and the spatial orientation of the binding moieties.[1] This document outlines detailed experimental protocols and data presentation formats to facilitate a thorough investigation of this molecule's core characteristics.

Solubility Assessment

A fundamental understanding of a compound's solubility is paramount for its formulation and delivery. For PEGylated molecules, which are often designed to improve the solubility of hydrophobic moieties, a systematic evaluation in various solvent systems is necessary.

Experimental Protocol: Phase Solubility Study

Phase solubility studies are a common method to determine the intrinsic solubility of a compound and to assess the solubilizing effect of co-solvents or excipients.[4]

Methodology:

-